molecular formula C27H33N3O3 B11319462 N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11319462
M. Wt: 447.6 g/mol
InChI Key: FIXDYSAZWCVSEK-UHFFFAOYSA-N
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Description

N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a piperidine ring, a tetrahydronaphthalene moiety, and an oxazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of each ring structure and their subsequent coupling. The process may involve:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Piperidine Ring: This is often synthesized via hydrogenation of pyridine derivatives.

    Formation of the Tetrahydronaphthalene Moiety: This can be synthesized through hydrogenation of naphthalene derivatives.

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving amides and aldehydes.

    Coupling Reactions: The final step involves coupling these ring structures using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The piperidine ring can be reduced to form piperidines.

    Substitution: The oxazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (e.g., Br2, Cl2) under acidic or basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of piperidines.

    Substitution: Formation of halogenated oxazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Uniqueness: The combination of these ring structures in a single molecule is unique and may confer distinct chemical and biological properties.

    Functional Uniqueness: The specific arrangement of functional groups may result in unique interactions with molecular targets, leading to distinct biological activities.

Properties

Molecular Formula

C27H33N3O3

Molecular Weight

447.6 g/mol

IUPAC Name

N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C27H33N3O3/c1-18-11-13-30(14-12-18)24(25-10-7-19(2)32-25)17-28-27(31)23-16-26(33-29-23)22-9-8-20-5-3-4-6-21(20)15-22/h7-10,15-16,18,24H,3-6,11-14,17H2,1-2H3,(H,28,31)

InChI Key

FIXDYSAZWCVSEK-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(CNC(=O)C2=NOC(=C2)C3=CC4=C(CCCC4)C=C3)C5=CC=C(O5)C

Origin of Product

United States

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